N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
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Description
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide belongs to a class of compounds with pyrazole structures. Pyrazoles are known for their diverse biological activities and potential in drug development.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves reactions such as cyclization, oxidation, and amidation. For example, Zhu et al. (2014) described the synthesis of similar pyrazole carboxamides using a combination of pyrazole carbonyl chloride and substituted phenylhydroxyamines, indicating a potential pathway for synthesizing related compounds (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically includes distinct conformations and substituents influencing their interaction with biological targets. Shim et al. (2002) analyzed the molecular interaction of a similar compound, providing insights into the conformational analysis and binding interactions (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including cycloadditions and functionalization reactions. For instance, Ravi et al. (2017) discussed the synthesis of functionalized pyrazoles through oxidative cycloaddition, highlighting the chemical versatility of this class of compounds (Ravi et al., 2017).
Mechanism of Action
While the specific mechanism of action for your compound is not available, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)propyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c17-13-9-19-20(11-13)7-3-6-18-16(23)12-8-15(22)21(10-12)14-4-1-2-5-14/h9,11-12,14H,1-8,10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHFJMXCPDZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCCCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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